molecular formula C20H22FNO6S2 B15171215 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide

Cat. No.: B15171215
M. Wt: 455.5 g/mol
InChI Key: QNHLLIOKAKEKSM-UHFFFAOYSA-N
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Description

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a fluorine atom, and a benzamide moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the tetrahydrothiophene ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Fluorination: The fluorine atom is incorporated using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Benzamide: The final step involves coupling the prepared intermediates with benzamide derivatives under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound’s potential medicinal applications include its use as an inhibitor or activator of specific enzymes or receptors. Research may focus on its efficacy and safety in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications, setting it apart from similar compounds.

Properties

Molecular Formula

C20H22FNO6S2

Molecular Weight

455.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C20H22FNO6S2/c1-13(2)28-19-6-4-3-5-18(19)22-20(23)16-11-14(7-8-17(16)21)30(26,27)15-9-10-29(24,25)12-15/h3-8,11,13,15H,9-10,12H2,1-2H3,(H,22,23)

InChI Key

QNHLLIOKAKEKSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F

Origin of Product

United States

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